molecular formula C8H15NO3 B7920351 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone

1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7920351
M. Wt: 173.21 g/mol
InChI Key: QKMOQINMSVDEEK-UHFFFAOYSA-N
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Description

1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a hydroxy-ethoxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone typically involves the reaction of pyrrolidine with 2-chloroethanol under basic conditions to introduce the hydroxy-ethoxy group. This is followed by acylation with ethanoyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction temperatures, pressures, and the use of high-purity reagents. The final product is typically purified through techniques such as distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The hydroxy-ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The hydroxy-ethoxy group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxy-ethoxy and ethanone groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[3-(2-hydroxyethoxy)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-7(11)9-3-2-8(6-9)12-5-4-10/h8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMOQINMSVDEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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